
2'-Chloroacetophenone
Overview
Description
2'-Chloroacetophenone (CAS 532-27-4) is an aromatic ketone characterized by a chloro substituent at the ortho (2') position of the acetophenone backbone. It is a white crystalline solid with applications spanning chemical synthesis, riot control agents (tear gas), and embryological research . Its role as a sulfhydryl (-SH) group inhibitor has been critical in studies of morphogenesis, where it disrupts neural and ocular development in chick embryos by interfering with -SH-containing proteins . Industrially, it serves as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals .
Preparation Methods
Synthetic Routes to 2'-Chloroacetophenone
Friedel-Crafts Acylation with Chloroacetyl Chloride
The most widely documented method involves Friedel-Crafts acylation, where benzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This exothermic reaction proceeds via electrophilic aromatic substitution, yielding this compound as the primary product.
Reaction Mechanism:
$$
\text{C}6\text{H}6 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4(\text{COCH}_2\text{Cl}) + \text{HCl}
$$
The regioselectivity for the ortho position is attributed to the electron-withdrawing effect of the acetyl group, directing electrophilic attack to the adjacent carbon.
Direct Chlorination of Acetophenone
An alternative approach involves the chlorination of acetophenone using sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV light. This free-radical mechanism selectively substitutes hydrogen at the ortho position due to steric and electronic factors:
$$
\text{C}6\text{H}5\text{COCH}3 + \text{Cl}2 \xrightarrow{h\nu} \text{C}6\text{H}4\text{ClCOCH}_3 + \text{HCl}
$$
However, this method often yields mixtures of ortho and para isomers, necessitating costly separation techniques.
Optimized Industrial Synthesis: A Case Study from Patent Literature
The patent CN110590517A outlines an innovative single-step synthesis of 3,4-dihydroxy-2'-chloroacetophenone, a structurally related compound, via the reaction of catechol with chloroacetic acid in thionyl chloride (SOCl₂). While this method targets a dihydroxy derivative, its principles offer insights into chloroacetophenone synthesis:
Reaction Protocol
- Reactant Ratios: Catechol and chloroacetic acid are combined in a molar ratio of 1:0.7–2.0, with thionyl chloride added dropwise at 50–80°C.
- Quenching and Crystallization: Post-reaction, water is introduced to hydrolyze excess SOCl₂, followed by recrystallization to achieve >99% purity.
Table 1: Reaction Conditions and Yields from Patent Examples
Example | Catechol (mol) | Chloroacetic Acid (mol) | Thionyl Chloride (mol) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | 0.91 | 0.99 | 0.91 | 78 | 99.5 |
2 | 0.91 | 1.37 | 0.91 | 64 | 99.2 |
3 | 0.91 | 0.73 | 0.91 | 60 | 99.0 |
This method emphasizes solvent-free conditions and in situ generation of chloroacetyl chloride, enhancing atom economy.
Critical Analysis of Methodologies
Purity and Yield Optimization
- Recrystallization Solvents: The patent utilizes water for quenching and crystallization, exploiting the low aqueous solubility of the product. Ethanol-water mixtures may further enhance crystal purity.
- Temperature Control: Maintaining 0–5°C during crystallization minimizes impurity co-precipitation, as evidenced by the patent’s near-white product.
Industrial-Scale Production Recommendations
- Catalyst Selection: Replace AlCl₃ with zeolite-based solid acids to reduce waste.
- Continuous Flow Reactors: Enhance heat dissipation and yield consistency during exothermic acylations.
- Waste Recycling: Implement closed-loop systems to recover unreacted chloroacetic acid and SOCl₂.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to 2’-chloro-1-phenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2’-chloroacetophenone oxime using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2’-hydroxyacetophenone when using hydroxide ions.
Reduction: 2’-Chloro-1-phenylethanol.
Oxidation: 2’-Chloroacetophenone oxime.
Scientific Research Applications
Chemical Properties and Overview
2'-Chloroacetophenone is a white crystalline solid with a molecular formula of C8H7ClO. It is denser than water and insoluble in water, making it suitable for specific applications in chemical formulations. Its primary use as a lacrimator (tear gas) has made it notable in riot control and military contexts .
Toxicology Studies
This compound has been extensively studied for its toxicological effects. Research indicates that exposure to this compound can lead to significant health impacts, including respiratory distress and ocular irritation. In studies involving F344/N rats, exposure concentrations ranged from 0.25 to 4 mg/m³ over extended periods, revealing dose-dependent effects on body weight and health outcomes .
Key Findings:
- Lethality: High concentrations resulted in mortality within the first week of exposure.
- Health Effects: Symptoms included excessive lacrimation, dyspnea, and nasal mucosa inflammation.
- Genetic Toxicology: The compound was not mutagenic in certain bacterial strains but showed weak positive results for chromosomal aberrations in mammalian cells .
Chemical Warfare Agent
Due to its properties as a potent lacrimator, this compound is classified as a riot control agent. Its use in tear gas formulations has been documented in various military and law enforcement scenarios. The compound's effectiveness as a non-lethal agent makes it a subject of interest for further research into safer crowd control measures .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various chemical compounds. For instance, it can be transformed into derivatives such as 3,4-dihydroxy-2'-chloroacetophenone through reactions with catechol and chloroacetic acid under controlled conditions . This synthesis route highlights the compound's versatility in organic chemistry.
Compound | Reaction Type | Yield (%) | Notes |
---|---|---|---|
3,4-Dihydroxy-2'-chloroacetophenone | Nucleophilic substitution | >99% | Environmentally friendly process |
Case Study 1: Toxicological Assessment
In a comprehensive study by the National Toxicology Program (NTP), the long-term inhalation effects of this compound were evaluated over two years. The results indicated that while there was no strong evidence of carcinogenic activity in male rats, there were indications of mild carcinogenic potential in female rats based on increased incidences of fibroadenomas .
Case Study 2: Riot Control Efficacy
A review of riot control scenarios demonstrated that the deployment of tear gas containing this compound effectively dispersed crowds with minimal long-term health effects when used appropriately. However, concerns regarding potential acute respiratory distress have led to ongoing discussions about its safety profile .
Mechanism of Action
2’-Chloroacetophenone exerts its effects primarily through its irritant properties. It acts as a potent lacrimator, causing severe irritation to the eyes, skin, and respiratory tract. The compound activates sensory neurons, leading to pain and discomfort. It is an SN2 alkylating agent, reacting with nucleophilic sites on proteins and enzymes, which disrupts their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position: Ortho (2') vs. Meta (3') vs. Para (4')
The position of the chloro substituent significantly influences physicochemical properties and bioactivity:
Key Findings :
- Enzymatic Activity: this compound exhibits higher binding affinity (Km = 1.5 mM) in AcCR-mediated reductions than its 4'-isomer (Km = 2.1 mM) .
- Hydrolysis Reactivity: Ortho-substituted chloroacetophenone hydrolyzes faster than meta- or para-isomers due to steric and electronic effects .
Substituent Type: Chloro vs. Bromo vs. Methoxy vs. Hydroxy
Electron-withdrawing (e.g., Cl, Br) and electron-donating (e.g., OMe, OH) groups modulate reactivity and applications:
Key Findings :
- Antimicrobial Activity: Chalcones derived from 3'-chloroacetophenone (e.g., CACAP) show stronger activity against S. aureus than non-halogenated analogues .
- Synthetic Utility: Bromo substituents enhance electrophilicity, making 2-bromo-2'-chloroacetophenone a versatile intermediate in cross-coupling reactions .
Number of Substituents: Mono- vs. Di-Substituted Derivatives
Additional substituents alter steric bulk and electronic effects:
Key Findings :
- Enzymatic Specificity: Di-substituted 2',4'-dichloroacetophenone shows unchanged catalytic efficiency with CtXR but improved activity with bulkier substrates (64-fold higher kcat/Km for ethyl 4-cyanobenzoylformate) .
Research Highlights
- Morphogenesis Studies: this compound disrupts neural tube formation in chick embryos by inhibiting -SH proteins, with abnormalities reversible via cysteine treatment .
- Environmental Impact: CAP and its analogues (e.g., 2',4'-dichloroacetophenone) are persistent in marine environments as degradation products of chemical weapons .
- Industrial Demand: 4'-Chloroacetophenone dominates pharmaceutical applications (e.g., mandelic acid synthesis), with major producers including Jiangsu Sino-High and Haihang Industry .
Biological Activity
2'-Chloroacetophenone (CAS No. 532-27-4) is a compound known for its diverse biological activities, particularly as a potent lacrimator and its applications in various fields, including toxicology, pharmacology, and chemical synthesis. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound is a colorless to light yellow liquid with a boiling point of 229 °C and a flash point of 92 °C. Its chemical structure allows it to interact with biological systems, primarily through its action as an inhibitor of certain enzymes.
Target Enzymes
The primary targets of this compound include:
- Protein Tyrosine Phosphatases (PTPs) : Such as SHP-1 and PTP1B, which play crucial roles in cellular signaling pathways related to growth and differentiation.
Mode of Action
The compound inhibits the activity of these phosphatases, leading to alterations in the phosphorylation states of proteins. This can potentially result in changes in cell growth, differentiation, and oncogenic transformation. The inhibition mechanisms can affect various biochemical pathways critical for cellular function.
Lacrimation and Irritation
This compound is primarily recognized for its lacrimation-inducing properties. It has been widely used in riot control agents and tear gas formulations. Studies have shown that exposure to this compound leads to significant ocular irritation and excessive tearing in animal models.
Toxicological Studies
Research conducted on F344/N rats and B6C3F1 mice has provided insights into the toxicological profile of this compound. Key findings include:
- Acute Toxicity : Inhalation studies indicated that exposure concentrations above 10 mg/m³ resulted in high mortality rates among test subjects.
- Chronic Exposure : Long-term studies revealed minimal-to-mild inflammation in the nasal mucosa and hyperplasia of respiratory epithelium at higher concentrations (4 mg/m³). However, no significant carcinogenic activity was observed at lower exposure levels over two years .
Toxicity Summary Table
Study Duration | Concentration (mg/m³) | Observed Effects | Mortality Rate |
---|---|---|---|
14-Day | 10 | Lacrimation, dyspnea | High |
13-Week | 0.5 - 4 | Nasal inflammation, weight loss | Variable |
2-Year | 1 - 4 | Mild nasal inflammation, no carcinogenicity | No evidence |
Case Studies
- Riot Control Applications : A study highlighted the effectiveness of this compound as a non-lethal agent for crowd control due to its rapid onset of lacrimation and respiratory distress. This property has made it a standard component in tear gas formulations used by law enforcement agencies.
- Toxicological Evaluations : In a series of toxicological evaluations on laboratory animals, significant findings were reported regarding the compound's effects on respiratory health. Rats exposed to higher concentrations exhibited symptoms such as excessive tearing and nasal inflammation, establishing a clear dose-response relationship between exposure levels and biological effects .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 2'-chloroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using chloroacetyl chloride and benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, it can be prepared from ester precursors through hydrolysis and subsequent halogenation steps . Palladium-catalyzed cross-coupling reactions with aryl chlorides, such as those involving Na[B(OCH₂CF₃)₄], have also demonstrated high conversion rates (100% in 1 hour under optimized conditions) . Key factors affecting yield include catalyst loading (e.g., 1 mol% Pd₂dba₃), solvent choice, and temperature control (e.g., 100°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The carbonyl carbon in ¹³C NMR typically appears at ~200 ppm, while aromatic protons in ¹H NMR show distinct splitting patterns due to the chloro substituent’s electronic effects .
- GC-MS : Base peak at m/z 154.019 (molecular ion) with characteristic fragments at m/z 139 (loss of CH₃) and 111 (loss of COCH₃) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?
- Methodological Answer : Store at +4°C in airtight, light-resistant containers to prevent degradation . Use fume hoods for handling due to its lacrimatory properties, and avoid contact with oxidizing agents to prevent hazardous reactions . For transportation, maintain room temperature and use secondary containment to mitigate spill risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CAS numbers or structural identifiers for this compound in literature?
- Methodological Answer : Discrepancies arise from isomer numbering (e.g., 2'- vs. 2-chloroacetophenone). Cross-reference IUPAC names (e.g., 2-chloro-1-phenylethanone) and CAS numbers (2142-68-9 for this compound vs. 532-27-4 for 2-chloroacetophenone) using authoritative databases like NIST . Validate structural assignments via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. What strategies optimize enantioselectivity in biocatalytic reductions of this compound to chiral alcohols?
- Methodological Answer : Enzymes like ketoreductases exhibit positional selectivity; for this compound, enantiomeric excess (ee) can exceed 99.9% under optimized pH (7–8) and temperature (25–30°C) conditions . Co-solvents (e.g., 10% DMSO) enhance substrate solubility, while NADPH regeneration systems improve catalytic efficiency. Compare results with 3'- and 4'-chloro derivatives, which show lower ee (97% and 91%, respectively) due to steric and electronic effects .
Q. How can mass spectrometry distinguish this compound from its positional isomers without chromatographic separation?
- Methodological Answer : Utilize high-resolution tandem MS (HRMS/MS) to analyze fragmentation patterns. While 2'-, 3'-, and 4'-chloroacetophenone share the same exact mass (m/z 154.019), their collision-induced dissociation (CID) profiles differ. For example, this compound produces a unique fragment at m/z 139.004 (loss of CH₃), whereas 4'-chloroacetophenone generates m/z 111.044 (loss of COCH₃) .
Q. Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported melting points or reactivity data for this compound?
- Methodological Answer : Variations may stem from impurities (e.g., residual solvents or isomeric byproducts). Purify samples via recrystallization (e.g., using ethanol/water mixtures) and validate purity via HPLC (>95% by area) . Replicate reactions under standardized conditions (e.g., solvent, catalyst, temperature) to isolate variables causing discrepancies .
Q. Why do catalytic systems for this compound functionalization show divergent efficiencies in different studies?
- Methodological Answer : Catalyst performance depends on ligand design (e.g., tBuXPhos vs. PPh₃) and substrate activation. For trifluoroethoxylation, Pd₂dba₃/tBuXPhos systems achieve 100% conversion in 1 hour, whereas less electron-rich ligands may require longer reaction times . Compare turnover numbers (TON) and activation energies across studies to identify optimal systems.
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₇ClO | |
Molecular Weight | 154.59 g/mol | |
CAS Number | 2142-68-9 | |
Boiling Point | 244–246°C (lit.) | |
Enantiomeric Excess (ee) | >99.9% (biocatalytic reduction) |
Catalytic System | Conversion | Time | Reference |
---|---|---|---|
Pd₂dba₃/tBuXPhos/Na[B(OCH₂CF₃)₄] | 100% | 1 hour | |
AlCl₃-mediated Friedel-Crafts | ~85% | 6 hours |
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062201 | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-68-9 | |
Record name | 2′-Chloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanone, 1-(2-chlorophenyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloroacetophenone | |
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Record name | Ethanone, 1-(2-chlorophenyl)- | |
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Record name | Ethanone, 1-(2-chlorophenyl)- | |
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Record name | 2'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |
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Record name | 1-(2-Chlorophenyl)ethanone | |
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